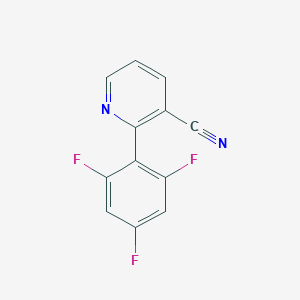

2-(2,4,6-Trifluorophenyl)nicotinonitrile

Description

2-(2,4,6-Trifluorophenyl)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a trifluoromethylphenyl substituent at the 2-position of the nicotinonitrile core. This compound is part of a broader class of nicotinonitrile derivatives studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties . The presence of fluorine atoms on the phenyl ring is hypothesized to enhance lipophilicity, metabolic stability, and electronic effects, which may contribute to its bioactivity .

Properties

Molecular Formula |

C12H5F3N2 |

|---|---|

Molecular Weight |

234.18 g/mol |

IUPAC Name |

2-(2,4,6-trifluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H5F3N2/c13-8-4-9(14)11(10(15)5-8)12-7(6-16)2-1-3-17-12/h1-5H |

InChI Key |

UUJBWWBTYZQIHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=C(C=C2F)F)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

- Fluorinated Derivatives: highlights that acylthioureas with 2,4,6-trifluorophenyl substituents exhibit potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. Fluorine’s electronegativity and small atomic radius likely enhance membrane penetration and target binding .

- Chlorinated/Brominated Analogs: Kotb et al. (2009) demonstrated that nicotinonitriles with chlorophenyl or bromophenyl groups show moderate antimicrobial activity, but their efficacy is lower compared to fluorinated derivatives, possibly due to reduced lipophilicity .

Cytotoxicity and Anticancer Potential

- Trifluorophenyl-Benzimidazoles: Compound 5j (2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone) exhibited pro-apoptotic effects against leukemia cells (CCRF-CEM), with cytotoxicity correlating with fluorine substitution .

- Diphenylnicotinonitriles: 2-Amino-4,6-diphenylnicotinonitriles showed cytotoxicity against cancer cell lines (e.g., MCF-7), but their activity was less pronounced than fluorinated analogs, suggesting the trifluorophenyl group enhances target specificity .

Structural and Functional Comparisons

Table 1: Key Nicotinonitrile Derivatives and Their Properties

Key Observations:

Fluorine vs. Chlorine/Bromine : Fluorinated derivatives consistently outperform chlorinated/brominated analogs in antimicrobial and cytotoxic assays, likely due to enhanced electronegativity and membrane permeability .

Substituent Position: The 2-position of the nicotinonitrile core appears critical for bioactivity, as seen in this compound’s superior anti-biofilm effects compared to 4- or 6-substituted analogs .

Physicochemical and ADMET Considerations

- Photophysical Properties: Nicotinonitriles with aromatic substituents exhibit strong fluorescence, useful for imaging but may complicate therapeutic applications due to light sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.